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Compound of Interest

Compound Name: 5-Bromo-3-iodo-1-tosyl-1H-indole

Cat. No.: B186663 Get Quote

Introduction

5-Aryl substituted indoles represent a privileged scaffold in medicinal chemistry and drug

discovery. This structural motif is present in numerous biologically active compounds, including

antimicrobial agents, tubulin polymerization inhibitors for cancer therapy, and ligands for

serotonin receptors (5-HT6) involved in neurological disorders.[1][2][3] The ability to efficiently

synthesize a diverse library of these compounds is therefore of significant interest to

researchers in pharmacology and drug development.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming

carbon-carbon bonds. It is particularly well-suited for synthesizing 5-arylindoles, typically

starting from the commercially available or readily synthesized 5-bromoindole. This reaction

involves the palladium-catalyzed coupling of the 5-bromoindole with a variety of arylboronic

acids. The reaction conditions are generally mild, tolerate a wide range of functional groups,

and often proceed with high yields, making it an ideal choice for library synthesis.[4][5]

This document provides a detailed protocol for the synthesis of 5-aryl indoles from 5-

bromoindole using the Suzuki-Miyaura reaction, a summary of representative yields, and

graphical workflows to guide the researcher.
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The following diagrams illustrate the general reaction and the experimental workflow for the

synthesis.

General Reaction Scheme for Suzuki-Miyaura Coupling
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Caption: General reaction scheme for the synthesis of 5-aryl indoles.
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1. Preparation
- Dry glassware

- Weigh reagents
- Degas solvents

2. Reaction Setup
- Add solids to flask

- Evacuate & backfill with N₂/Ar (3x)
- Add degassed solvents

3. Reaction
- Heat to target temperature

- Stir vigorously
- Monitor by TLC/LC-MS

4. Aqueous Workup
- Cool to room temp
- Dilute with EtOAc

- Wash with H₂O & Brine

5. Purification & Characterization
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Purify by column chromatography

- Characterize (NMR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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